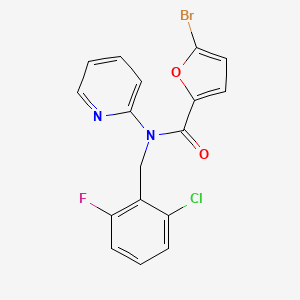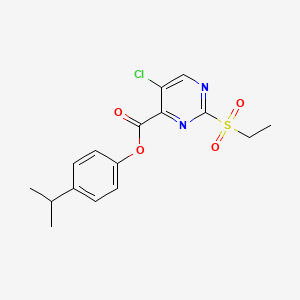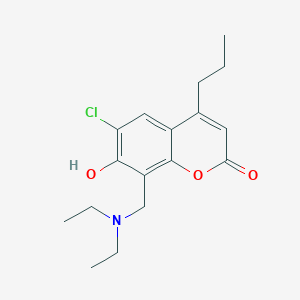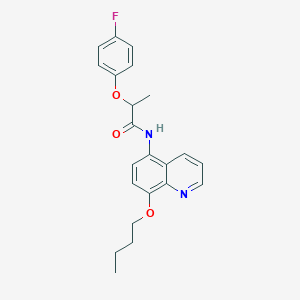![molecular formula C19H14ClN5O4S2 B11318928 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11318928.png)
2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-clorofenil)-5-ciano-6-oxo-1,6-dihidropirimidin-2-YL]sulfanil}-N-(4-sulfamoilfenil)acetamida es un compuesto orgánico complejo que pertenece a la clase de los derivados de pirimidina. Este compuesto se caracteriza por su estructura única, que incluye un grupo clorofenil, un grupo ciano y un grupo sulfamoilfenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4-(4-clorofenil)-5-ciano-6-oxo-1,6-dihidropirimidin-2-YL]sulfanil}-N-(4-sulfamoilfenil)acetamida generalmente implica un proceso de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de pirimidina: El núcleo de pirimidina se sintetiza a través de una reacción de condensación entre un aldehído adecuado y un derivado de urea en condiciones ácidas.
Introducción del grupo clorofenil: El grupo clorofenil se introduce mediante una reacción de sustitución nucleofílica utilizando un haluro de clorofenil.
Adición del grupo ciano: El grupo ciano se añade a través de una reacción de adición nucleofílica utilizando una fuente de cianuro.
Formación del grupo sulfánil: El grupo sulfánil se introduce a través de una reacción de tiolación utilizando un reactivo tiol adecuado.
Unión del grupo sulfamoilfenil: El paso final implica la unión del grupo sulfamoilfenil a través de una reacción de formación de enlace amida utilizando un reactivo de acoplamiento adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[4-(4-clorofenil)-5-ciano-6-oxo-1,6-dihidropirimidin-2-YL]sulfanil}-N-(4-sulfamoilfenil)acetamida sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfánil, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo ciano, convirtiéndolo en un grupo amino.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para facilitar las reacciones de sustitución.
Principales productos formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de derivados de amina.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-{[4-(4-clorofenil)-5-ciano-6-oxo-1,6-dihidropirimidin-2-YL]sulfanil}-N-(4-sulfamoilfenil)acetamida tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se investiga por su potencial como agente anticancerígeno debido a su capacidad para inhibir enzimas específicas involucradas en la proliferación de células cancerosas.
Ciencia de materiales: Se explora por su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas únicas.
Investigación biológica: El compuesto se utiliza como una herramienta para estudiar diversas vías y mecanismos biológicos, particularmente aquellos que involucran la inhibición de enzimas.
Aplicaciones industriales: Se investiga por su posible uso en la síntesis de otras moléculas orgánicas complejas y como precursor de diversos productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(4-clorofenil)-5-ciano-6-oxo-1,6-dihidropirimidin-2-YL]sulfanil}-N-(4-sulfamoilfenil)acetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura única del compuesto le permite unirse a estos objetivos, inhibiendo su actividad y ejerciendo así sus efectos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la interrupción de las interacciones proteína-proteína y la modulación de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[4-(4-clorofenil)-5-(4-piridinil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2,6-diclorofenil)acetamida
- 2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(2,4-diclorofenil)acetamida
- 2-{[4-(4-clorofenil)-5-(fenoximetil)-4H-1,2,4-triazol-3-il]sulfanil}-N-(4-sulfamoilfenil)acetamida
Singularidad
En comparación con compuestos similares, 2-{[4-(4-clorofenil)-5-ciano-6-oxo-1,6-dihidropirimidin-2-YL]sulfanil}-N-(4-sulfamoilfenil)acetamida es único debido a la presencia del grupo ciano y la disposición específica de los grupos funcionales. Esta estructura única contribuye a su reactividad química y actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C19H14ClN5O4S2 |
|---|---|
Peso molecular |
475.9 g/mol |
Nombre IUPAC |
2-[[4-(4-chlorophenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C19H14ClN5O4S2/c20-12-3-1-11(2-4-12)17-15(9-21)18(27)25-19(24-17)30-10-16(26)23-13-5-7-14(8-6-13)31(22,28)29/h1-8H,10H2,(H,23,26)(H2,22,28,29)(H,24,25,27) |
Clave InChI |
AHYCTVUVTZKPOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B11318851.png)

![2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11318860.png)
![2-(2,3-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11318882.png)

![4-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11318892.png)

![N-{4-[(2-fluorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11318909.png)


![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11318933.png)
![1-(4-fluorophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]ethanone](/img/structure/B11318934.png)
![3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11318941.png)

